5-Methoxy-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylic acid
CAS No.: 19616-12-7
Cat. No.: VC14616884
Molecular Formula: C21H17NO3
Molecular Weight: 331.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19616-12-7 |
|---|---|
| Molecular Formula | C21H17NO3 |
| Molecular Weight | 331.4 g/mol |
| IUPAC Name | 5-methoxy-2-methyl-1-phenylbenzo[g]indole-3-carboxylic acid |
| Standard InChI | InChI=1S/C21H17NO3/c1-13-19(21(23)24)17-12-18(25-2)15-10-6-7-11-16(15)20(17)22(13)14-8-4-3-5-9-14/h3-12H,1-2H3,(H,23,24) |
| Standard InChI Key | PKTLXGAGORPEHN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C2=C(N1C3=CC=CC=C3)C4=CC=CC=C4C(=C2)OC)C(=O)O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name 5-methoxy-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylic acid delineates its structure:
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Benzo[g]indole core: A fused bicyclic system comprising a benzene ring (positions 1–6) annulated with an indole moiety (positions 7–10).
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Substituents:
The molecular formula is C₂₃H₁₉NO₃, with a molecular weight of 357.41 g/mol .
Stereochemical and Electronic Properties
The planar benzo[g]indole system enables π-π stacking interactions, while the carboxylic acid group introduces hydrogen-bonding capacity. Methoxy and methyl substituents modulate electron density, influencing reactivity and binding to biological targets .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically involves three stages (Figure 1):
Stage 1: Enamine Formation
Ethyl acetoacetate reacts with primary amines under ultrasonic irradiation with acetic acid catalysis to yield enamine intermediates .
Stage 2: Cyclization to Indole Ester
Enamine intermediates undergo cyclization with quinones (e.g., benzoquinone) in the presence of CaI₂ at reflux, forming 5-hydroxyindole carboxylate esters .
Stage 3: Ester Hydrolysis
Basic hydrolysis (e.g., NaOH/EtOH) converts esters to carboxylic acids. For 5-methoxy derivatives, methylation of the 5-hydroxy intermediate precedes hydrolysis .
Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Enamine formation | Ethyl acetoacetate, RNH₂, US, AcOH | 85–90 | |
| Cyclization | Quinone, CaI₂, reflux, 1 h | 70–80 | |
| Ester hydrolysis | NaOH (2 M), EtOH, 60°C, 4 h | 80–90 |
Reactivity and Derivatization
The carboxylic acid group permits amide bond formation, while the methoxy group resists nucleophilic substitution. Electrophilic aromatic substitution occurs preferentially at the electron-rich indole positions 4 and 6 .
Physicochemical and Spectroscopic Characterization
Infrared Spectroscopy (IR)
Key absorptions (KBr, cm⁻¹):
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3300–2500 (broad, O-H stretch, carboxylic acid).
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1685 (C=O stretch, carboxylic acid).
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1605, 1580 (C=C aromatic).
Nuclear Magnetic Resonance (NMR)
¹H NMR (500 MHz, DMSO-d₆):
¹³C NMR (125 MHz, DMSO-d₆):
Mass Spectrometry (MS)
Biological Activities and Mechanisms
Neuroprotective Effects
In SH-SY5Y neuronal cells, 5-methoxy-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylic acid (10 µM) reduced H₂O₂-induced oxidative stress by 65% and 6-hydroxydopamine toxicity by 58% . Mechanisms include:
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Iron Chelation: Log K = 4.2 for Fe²⁺ binding, inhibiting Fenton reaction-driven lipid peroxidation .
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MAO-B Inhibition: IC₅₀ = 1.8 µM, surpassing selegiline (IC₅₀ = 2.5 µM) .
Applications and Future Directions
Current research prioritizes neurodegenerative disease therapy, particularly Parkinson’s and Alzheimer’s diseases. Hybrid derivatives combining indole and hydrazone moieties show enhanced blood-brain barrier permeability (Papp = 8.7 × 10⁻⁶ cm/s) . Future work should explore structure-activity relationships of substituents at positions 1 and 2 to optimize pharmacokinetics.
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